molecular formula C8H5ClFN B1648513 6-chloro-7-fluoro-1H-indole CAS No. 259860-04-3

6-chloro-7-fluoro-1H-indole

Cat. No. B1648513
Key on ui cas rn: 259860-04-3
M. Wt: 169.58 g/mol
InChI Key: OPEAQMMQYFSXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Add phosphorus oxychloride (0.94 g, 6.16 mmol) to DMF (12 mL, cooled in an ice bath) with vigorous stirring. After about 10 minutes, add 6-chloro-7-fluoro indole (0.93 g, 5.6 mmol) in anhydrous DMF (4 mL), stir at 0° C. for 1 hour, warm to room temperature and stir overnight at room temperature (˜16 hrs). Treat with 14.0 mL of 2N NaOH (4 eq.) with vigorous stirring. Heat the reaction to 80° C. for half an hour then cool. Pour the reaction into cold water with vigorous stirring to give a solid. Collect the solid by filtration and dry overnight in a vacuum oven at room temperature, to give the title compound: 1H NMR (300 MHz, CD3COCD3/CDCl3) 7.09 (t, 1H, J=7.7 Hz), 7.83–7.86 (m, 2H), 9.89 (s, 1H). By the method of Example 316 the following compounds were prepared: a) 3-Formyl-5,7-difluoro-1H-indole: 1H NMR (300 MHz, CD3COCD3) 6.98–7.06 (m, 1H), 7.71–7.75 (m, 1H), 8.35 (s, 1H), 10.04 (s, 1H);
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[C:15]([F:16])=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[Na+].O.CN([CH:23]=[O:24])C>>[CH:23]([C:11]1[C:10]2[C:14](=[C:15]([F:16])[C:7]([Cl:6])=[CH:8][CH:9]=2)[NH:13][CH:12]=1)=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.93 g
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1F
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
STIRRING
Type
STIRRING
Details
stir overnight at room temperature (˜16 hrs)
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction to 80° C. for half an hour
TEMPERATURE
Type
TEMPERATURE
Details
then cool
ADDITION
Type
ADDITION
Details
Pour
STIRRING
Type
STIRRING
Details
with vigorous stirring
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry overnight in a vacuum oven at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C1=CNC2=C(C(=CC=C12)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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